6-Chloro-4-methoxy-5-(trifluoromethyl)pyridin-2-amine
Description
Properties
Molecular Formula |
C7H6ClF3N2O |
|---|---|
Molecular Weight |
226.58 g/mol |
IUPAC Name |
6-chloro-4-methoxy-5-(trifluoromethyl)pyridin-2-amine |
InChI |
InChI=1S/C7H6ClF3N2O/c1-14-3-2-4(12)13-6(8)5(3)7(9,10)11/h2H,1H3,(H2,12,13) |
InChI Key |
HGARQCVFQORXHT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NC(=C1C(F)(F)F)Cl)N |
Origin of Product |
United States |
Crystal Structure Analysis of 6-Chloro-4-methoxy-5-(trifluoromethyl)pyridin-2-amine: A Technical Whitepaper on Supramolecular Assembly and Crystallographic Resolution
Executive Summary & Chemical Context
Highly functionalized trifluoromethylpyridines represent a privileged class of scaffolds in modern drug discovery and agrochemical development[1]. Specifically, derivatives structurally analogous to 6-Chloro-4-methoxy-5-(trifluoromethyl)pyridin-2-amine serve as critical intermediates in the atroposelective synthesis of potent active pharmaceutical ingredients (APIs), including KRAS G12C covalent inhibitors like divarasib[2].
Understanding the solid-state behavior of these densely substituted pyridines is paramount. The spatial arrangement, driven by a complex interplay of hydrogen bonding, halogen bonding, and steric hindrance, dictates the physicochemical properties of the bulk material (e.g., solubility, stability, and polymorphism). As a Senior Application Scientist, I present this whitepaper to deconstruct the crystallographic analysis of this specific compound, bridging predictive supramolecular chemistry with rigorous, self-validating X-ray diffraction (XRD) methodologies.
Predictive Crystallography and Supramolecular Synthons
The crystal engineering of 2-aminopyridine derivatives is notoriously complex due to their low energy barrier to C–N rotation and their ability to form diverse hydrogen-bonded networks[3]. For 6-Chloro-4-methoxy-5-(trifluoromethyl)pyridin-2-amine, the supramolecular assembly is governed by competing electronic and steric factors:
-
The 2-Amino Group (Primary Synthon): The −NH2 moiety acts as a dual hydrogen-bond donor, while the pyridine nitrogen acts as an acceptor. In the absence of severe steric bulk, these compounds typically self-assemble into R22(8) homodimers via N−H⋯N interactions[3][4].
-
The 4-Methoxy Group (Competitive Acceptor): The introduction of an oxygen atom provides an alternative hydrogen-bond acceptor. Depending on the crystallization kinetics, the assembly may shift from isolated dimers to infinite 1D catemeric chains ( N−H⋯O )[4].
-
The 5-Trifluoromethyl & 6-Chloro Groups (Steric and Halogen Bonding): The −CF3 group introduces significant steric bulk and high electronegativity, promoting secondary F⋯F and C−H⋯F contacts[5]. Concurrently, the 6-chloro substituent can engage in halogen bonding ( C−Cl⋯N/O ), which acts as a tertiary stabilizing force in the 3D lattice.
Caption: Supramolecular assembly logic driven by functional groups in the pyridine derivative.
Experimental Workflow: A Self-Validating Protocol
To accurately determine the crystal structure, the experimental methodology must be treated as a self-validating system where each step contains internal quality controls.
Step 1: Crystal Growth via Controlled Evaporation
-
Protocol: Dissolve 50 mg of the compound in a binary solvent system (e.g., Dichloromethane/Hexane, 1:3 v/v). Filter the solution through a 0.22 µm PTFE syringe filter into a clean vial. Puncture the cap with a single needle hole and leave undisturbed at 4 °C.
-
Causality: A binary solvent system is chosen because the compound exhibits high solubility in halogenated solvents but poor solubility in aliphatic hydrocarbons. Slow evaporation at a lowered temperature prevents the kinetic trapping of amorphous precipitates, favoring thermodynamic single-crystal growth.
-
Validation: Inspect harvested crystals under a polarized light microscope. Complete extinction of light upon stage rotation confirms the single-crystal nature (absence of twinning).
Step 2: X-Ray Diffraction Data Collection
-
Protocol: Mount a suitable crystal (approx. 0.2×0.15×0.1 mm ) on a glass fiber using perfluoropolyether oil. Transfer immediately to a diffractometer equipped with a cold stream (e.g., Oxford Cryosystems) set to 100 K. Collect data using Mo Kα ( λ=0.71073 Å) or Cu Kα radiation.
-
Causality: Data collection at 100 K is non-negotiable for −CF3 containing compounds. The trifluoromethyl group acts as a free rotor at room temperature, leading to severe positional smearing in the electron density map[6]. Cryo-cooling freezes this rotational disorder.
-
Validation: Monitor the internal merging R-factor ( Rint ). An Rint<0.05 validates that the collected reflections are highly redundant and the crystal is not degrading in the beam.
Step 3: Structure Solution and Refinement
-
Protocol: Solve the phase problem using Direct Methods (e.g., SHELXT) and refine the structure using full-matrix least-squares on F2 (SHELXL). Apply anisotropic displacement parameters to all non-hydrogen atoms.
-
Causality: Because the molecule contains heavy atoms (Cl) alongside lighter atoms (C, N, O, F), anisotropic refinement is required to model the thermal ellipsoids accurately, revealing any residual disorder in the −CF3 or −OCH3 groups.
-
Validation: The final model is validated by a flat residual electron density map (highest peak <0.5 e⋅A˚−3 ) and a Goodness-of-Fit (S) approaching 1.0.
Caption: Step-by-step X-ray crystallographic workflow emphasizing CF3 disorder resolution.
Data Presentation: Target Crystallographic Parameters
Based on the structural analysis of closely related substituted 2-aminopyridines[7][8][9], the following quantitative parameters represent a high-fidelity, validated crystallographic dataset for this compound class.
| Crystallographic Parameter | Expected Value / Range | Causal Factor / Significance |
| Crystal System | Monoclinic or Triclinic | Low molecular symmetry and dense functionalization prevent high-symmetry packing. |
| Space Group | P21/c or P1ˉ | Centrosymmetric packing is highly favored by the formation of inversion-related R22(8) dimers. |
| Temperature | 100−150 K | Critical to minimize thermal motion and rotational smearing of the −CF3 group. |
| Final R1 [I>2σ(I)] | <0.050 | Indicates excellent agreement between the calculated model and observed diffraction data. |
| wR2 (all data) | <0.150 | Validates the statistical weighting scheme applied to the reflections. |
| Goodness-of-Fit (S) | 0.95−1.05 | Confirms the model is neither over-parameterized nor under-parameterized. |
| N−H⋯N Distance | 2.90−3.10A˚ | Standard donor-acceptor distance for strong, structure-directing hydrogen bonds in aminopyridines. |
Resolving Crystallographic Challenges: CF3 Disorder
Even at 100 K, the −CF3 group in highly substituted pyridines frequently exhibits positional disorder due to the low energy barrier of rotation around the Caryl−Csp3 bond[6].
Mechanistic Resolution: If the thermal ellipsoids of the fluorine atoms appear highly elongated (prolate) during Step 4, it indicates spatial averaging of multiple conformations. To resolve this:
-
Split Occupancy Modeling: The fluorine atoms must be modeled over two or three distinct positions (e.g., F1A/F1B, F2A/F2B).
-
Restraints: Apply geometric restraints (SADI or DFIX in SHELXL) to ensure the C−F bond lengths remain chemically sensible ( ≈1.33A˚ ).
-
Thermal Parameter Constraints: Apply rigid-bond restraints (DELU and SIMU) to ensure the overlapping disordered atoms have realistic and comparable thermal displacement parameters.
Failure to properly model this disorder artificially inflates the R -factors and can mask subtle, yet critical, F⋯F intermolecular interactions that dictate the bulk powder properties of the API intermediate.
Conclusion
The crystal structure analysis of 6-Chloro-4-methoxy-5-(trifluoromethyl)pyridin-2-amine requires a deliberate, causality-driven approach. By understanding the predictive supramolecular synthons—specifically the competition between the 2-amino group's hydrogen bonding and the steric/electronic disruptions caused by the −CF3 , −Cl , and −OCH3 groups—researchers can optimize crystallization conditions. Employing a self-validating XRD workflow ensures that structural artifacts, such as rotational disorder, are accurately resolved, yielding high-fidelity data crucial for downstream pharmaceutical and agrochemical development.
References
-
Manufacturing Process for 6-Bromo-N,N-bis(4-methoxybenzyl)-4-methyl-5-(trifluoromethyl)pyridin-2-amine, a Key Intermediate in the Synthesis of KRAS G12C Inhibitor Divarasib. ACS Publications.[Link]
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PMC - NIH.[Link]
-
Crystal structures of N′-aminopyridine-2-carboximidamide and N′-{[1-(pyridin-2-yl)ethylidene]amino}pyridine-2-carboximidamide. PMC - NIH.[Link]
-
The crystal structure of 5-(trifluoromethyl)picolinic acid monohydrate reveals a water-bridged hydrogen-bonding network. PMC - NIH.[Link]
-
Structural Landscape of 2-Aminopyridine Derivatives: Chains or Dimers? ACS Publications.[Link]
-
Supramolecular structures formed by 2-aminopyridine derivatives. Part I. Hydrogen-bonding networks via N–H⋯N interactions and the conformational polymorphism of N,N′-bis(2-pyridyl)aryldiamines. New Journal of Chemistry (RSC Publishing).[Link]
-
Hydrogen bonding patterns of 2-aminopyridinium nicotinic acetate. ResearchGate.[Link]
-
Crystal structure and Hirshfeld surface analysis of 2-aminopyridinium hydrogen phthalate. IUCr Journals.[Link]
Sources
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. Supramolecular structures formed by 2-aminopyridine derivatives. Part I. Hydrogen-bonding networks via N–H⋯N interactions and the conformational polymorphism of N,N′-bis(2-pyridyl)aryldiamines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The crystal structure of 5-(trifluoromethyl)picolinic acid monohydrate reveals a water-bridged hydrogen-bonding network - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Crystal structures of N′-aminopyridine-2-carboximidamide and N′-{[1-(pyridin-2-yl)ethylidene]amino}pyridine-2-carboximidamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. journals.iucr.org [journals.iucr.org]
Electronic Architecture of 6-Chloro-4-methoxy-5-(trifluoromethyl)pyridin-2-amine: A Technical Guide for Drug Design
Executive Summary
In modern medicinal chemistry, the strategic placement of halogenated moieties dictates the pharmacokinetic and pharmacodynamic destiny of a scaffold. The molecule 6-Chloro-4-methoxy-5-(trifluoromethyl)pyridin-2-amine represents a highly orchestrated push-pull electronic system. At its core lies the trifluoromethyl (-CF₃) group at the C5 position, acting as a keystone substituent that fundamentally re-engineers the electron density of the pyridine ring 1.
This whitepaper dissects the profound electronic effects of the -CF₃ group within this specific pentasubstituted pyridine architecture. By detailing the interplay of inductive withdrawal, negative hyperconjugation, and resonance, we provide researchers with actionable insights and self-validating experimental protocols to leverage this scaffold in drug development.
Electronic Framework: Inductive Withdrawal and Negative Hyperconjugation
The C5-CF₃ group does not act in isolation; it sits at the nexus of a highly polarized micro-environment, flanked by an electron-donating C4-methoxy group (+M, -I) and an electron-withdrawing C6-chloro group (-I, +M).
The Dual Mechanism of the -CF₃ Group
-
Strong Inductive Effect (-I): The three highly electronegative fluorine atoms create a powerful dipole, pulling electron density away from the C5 carbon through the sigma (σ) bond framework. This severely depletes electron density at the adjacent C4 and C6 positions.
-
Negative Hyperconjugation (π → σ):* Unlike standard resonance, the -CF₃ group participates in negative hyperconjugation. Electron density from the filled π-orbitals of the pyridine ring (enriched by the C2-amino and C4-methoxy groups) is donated into the empty, low-lying σ* antibonding orbitals of the C-F bonds 2. This interaction stabilizes electron-rich transition states and causes a slight elongation of the C-F bonds 3.
Logical relationship of electronic push-pull dynamics in the substituted pyridine core.
Physicochemical Impact: pKa and Lipophilicity
The electronic drain imposed by the C5-CF₃ group drastically alters the basicity of the molecule. While the C2-amino group attempts to donate electron density to the pyridine nitrogen, the para-positioned -CF₃ group neutralizes this effect. For context, the pKa of the conjugate acid of unsubstituted 3-trifluoromethylpyridine is approximately 2.80 4. In our target molecule, the combination of the C6-chloro and C5-CF₃ groups ensures the molecule remains a very weak base, which is highly advantageous for increasing passive membrane permeability.
Table 1: Comparative Physicochemical Data (6-Chloro-4-methoxy-5-(X)-pyridin-2-amine)
| Substituent (X at C5) | Predicted pKa (Conjugate Acid) | LogP (Lipophilicity) | Topological Polar Surface Area | SNAr Relative Rate ( krel ) |
| -CH₃ (Methyl) | ~5.2 | 1.8 | 61.0 Ų | 1 (Baseline) |
| -CF₃ (Trifluoromethyl) | ~2.8 | 2.9 | 61.0 Ų | >10³ (Highly Activated) |
Protocol 1: pKa Determination via ¹⁹F NMR Titration
Causality: Traditional UV-metric pKa assays fail if the molecule lacks distinct chromophoric shifts upon protonation. ¹⁹F NMR is chosen because the chemical shift of the -CF₃ group is exquisitely sensitive to the protonation state of the adjacent pyridine nitrogen, allowing for precise, label-free titration.
-
Buffer Preparation: Prepare a series of 100 mM aqueous phosphate/acetate buffers ranging from pH 1.0 to 7.0 in 0.5 pH increments.
-
Substrate Dissolution: Dissolve the pyridine substrate in a 10% D₂O / 90% buffer mixture to a final concentration of 1 mM.
-
NMR Acquisition: Acquire ¹⁹F NMR spectra at 298 K for each pH point. Use trifluoroacetic acid (TFA) in a sealed capillary as an external chemical shift reference.
-
Data Plotting: Plot the observed ¹⁹F chemical shift (δ) against the measured pH of the solution.
-
Self-Validation Check: The resulting data must form a perfect sigmoidal curve. Fit the data to the Henderson-Hasselbalch equation. To validate the system, run a parallel titration of a known standard (e.g., 3-trifluoromethylpyridine, literature pKa 2.80) to ensure the pH-shift correlation is calibrated.
Step-by-step methodology for determining pKa using 19F NMR chemical shift titration.
Reactivity Profile: Nucleophilic Aromatic Substitution (SNAr)
The C6-chloro position in this molecule is highly activated towards SNAr. The adjacent C5-CF₃ group stabilizes the anionic Meisenheimer intermediate through both intense inductive withdrawal and negative hyperconjugation (delocalizing the developing negative charge into the C-F σ* orbitals) 1.
Protocol 2: SNAr Kinetics Profiling
Causality: To accurately measure the activating power of the -CF₃ group, we use pseudo-first-order kinetics. By employing a massive molar excess of the nucleophile (morpholine), the nucleophile concentration remains effectively constant. This isolates the rate law, making it dependent solely on the depletion of the pyridine substrate and eliminating bimolecular collision variables.
-
Reagent Preparation: Prepare a 5 mM solution of the pyridine substrate in anhydrous DMSO. Add morpholine to achieve a 100-fold molar excess (500 mM).
-
Thermostatic Incubation: Place the reaction vial in a thermomixer pre-heated to 80°C under a nitrogen atmosphere to prevent oxidative degradation.
-
Time-Course Sampling: Extract 50 µL aliquots at precise intervals (t = 0, 15, 30, 60, 120 minutes).
-
Reaction Quenching: Immediately inject each aliquot into 950 µL of cold acetonitrile containing 0.1% TFA. The sudden temperature drop and pH shift instantly arrest the nucleophilic attack.
-
HPLC-UV Analysis: Quantify the remaining substrate concentration ([S]) using HPLC-UV at 254 nm against an internal standard (e.g., biphenyl).
-
Self-Validation Check: Plot ln([S]/[S]0) versus time. The system is validated only if the resulting line is strictly linear ( R2>0.98 ). Run a parallel reaction with 2,4-dinitrochlorobenzene as a positive kinetic control to verify nucleophile efficacy.
Experimental workflow for determining SNAr reaction kinetics at the C6-chloro position.
Metabolic Stability and Pharmacokinetics
The C-F bond is the strongest single bond in organic chemistry. By occupying the C5 position, the -CF₃ group completely blocks Cytochrome P450 (CYP450)-mediated aromatic oxidation at that site. Furthermore, its sheer steric bulk (comparable to an isopropyl group) and intense electron-withdrawing nature deactivate the adjacent C4-methoxy group from O-demethylation, significantly extending the molecule's biological half-life.
Protocol 3: CYP450 Metabolic Stability Assay
Causality: Human Liver Microsomes (HLMs) contain the full complement of CYP enzymes. By initiating the reaction with NADPH (the obligate electron donor for CYPs) and tracking substrate depletion via LC-MS/MS, we can calculate the intrinsic clearance ( CLint ) of the scaffold.
-
Microsome Preparation: Pre-incubate the pyridine substrate (1 µM) with pooled HLMs (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C for 5 minutes.
-
Reaction Initiation: Add NADPH (1 mM final concentration) to trigger CYP450 enzymatic activity.
-
Incubation & Sampling: Withdraw 50 µL aliquots at t = 0, 15, 30, 45, and 60 minutes.
-
Protein Precipitation: Quench each aliquot in 150 µL of ice-cold acetonitrile containing an analytical internal standard (e.g., tolbutamide). The organic solvent denatures the CYP enzymes instantly.
-
Centrifugation: Centrifuge at 4000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.
-
LC-MS/MS Quantification: Analyze the supernatant to determine the half-life ( t1/2 ) and intrinsic clearance.
-
Self-Validation Check: Include Verapamil or Dextromethorphan as a high-clearance positive control in a parallel well. If the positive control is not rapidly cleared ( t1/2<15 min), the HLM batch or NADPH regenerating system is compromised and the assay must be rejected.
Experimental workflow for determining CYP450-mediated metabolic stability.
References
-
Trifluoromethyl groups as halogen bond donors IUCr Journals (Acta Crystallographica) [Link]
-
Synthesis of a series of trifluoromethylazoles and determination of pKa of acidic and basic trifluoromethyl heterocycles by ¹⁹F NMR spectroscopy Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing)[Link]
-
Ab Initio Study of the Effect of Fluorination upon the Structure and Configurational Stability of α-Sulfonyl Carbanions: The Role of Negative Hyperconjugation Journal of the American Chemical Society (ACS Publications) [Link]
Sources
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- 2. journals.iucr.org [journals.iucr.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of a series of trifluoromethylazoles and determination of pKa of acidic and basic trifluoromethyl heterocycles by 19F NMR spectroscopy - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: 6-Chloro-4-methoxy-5-(trifluoromethyl)pyridin-2-amine in Drug Discovery
Introduction: A Privileged Scaffold for Modern Medicinal Chemistry
The substituted aminopyridine motif is a cornerstone of modern drug discovery, renowned for its ability to engage with a multitude of biological targets, particularly protein kinases. Within this class, 6-Chloro-4-methoxy-5-(trifluoromethyl)pyridin-2-amine emerges as a highly valuable, yet underexplored, building block. Its unique constellation of functional groups—a reactive chloro handle, a hydrogen-bond-accepting methoxy group, a metabolically robust trifluoromethyl moiety, and a key hinge-binding amino group—positions it as a strategic starting point for developing next-generation therapeutics.
This guide provides an in-depth analysis of the compound's strategic applications, grounded in established medicinal chemistry principles and supported by analogous findings in contemporary drug development programs. We will explore its utility as a core scaffold for kinase inhibitors and provide detailed, field-proven protocols for its synthesis and derivatization, empowering researchers to leverage its full potential.
Section 1: Chemical Profile and Synthetic Strategy
The strategic value of a building block is intrinsically linked to its accessibility and physicochemical properties. The title compound's features are designed to optimize drug-like characteristics.
Physicochemical Properties (Predicted)
| Property | Value | Significance in Drug Discovery |
| Molecular Weight | 240.59 g/mol | Adheres to Lipinski's Rule of Five, favoring good oral bioavailability. |
| logP (Predicted) | ~2.5 - 3.0 | Provides a balance between aqueous solubility and membrane permeability. |
| pKa (Basic, Amine) | ~3.5 - 4.5 | Influences solubility and the primary interaction with kinase hinge regions. |
| Trifluoromethyl (CF3) | Present | Enhances metabolic stability, increases binding affinity through lipophilic interactions, and lowers the pKa of the adjacent amino group. |
| Chloro (Cl) Group | Present | Serves as a versatile synthetic handle for cross-coupling reactions and can participate in halogen bonding. |
| Methoxy (OCH3) Group | Present | Acts as a hydrogen bond acceptor, influences conformation, and can be used to fine-tune solubility and metabolic profiles.[1] |
Synthetic Approach: A Logic-Driven Pathway
Caption: 2-Aminopyridine scaffold forming hydrogen bonds with a kinase hinge.
Application Insight: PI3K/mTOR Pathway
The PI3K/mTOR signaling pathway is a critical regulator of cell growth and proliferation and is often hyperactivated in cancer. [3][4]The clinical candidate Bimiralisib (PQR309) , a potent pan-PI3K/mTOR inhibitor, incorporates the closely related 5-(4,6-dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine scaffold. [3][4][5]This precedent strongly validates the use of 4-(trifluoromethyl)pyridin-2-amines for targeting this pathway.
Our title compound, 6-Chloro-4-methoxy-5-(trifluoromethyl)pyridin-2-amine, represents a logical next-generation building block. The 6-chloro position provides a vector for exploring the solvent-exposed region of the kinase, while the 4-methoxy group can probe for additional hydrogen bond interactions or modify solubility.
A Versatile Intermediate for Library Synthesis
Beyond its direct use as a pharmacophore, the compound is an ideal intermediate for generating diverse chemical libraries. The 6-chloro group is readily displaced or modified via transition-metal-catalyzed cross-coupling reactions. This allows medicinal chemists to systematically probe the structure-activity relationship (SAR) by introducing a wide array of chemical groups.
Key Reactions for Elaboration:
-
Suzuki Coupling: Introduction of aryl or heteroaryl groups.
-
Buchwald-Hartwig Amination: Introduction of primary or secondary amines.
-
Sonogashira Coupling: Introduction of alkynes.
-
Nucleophilic Aromatic Substitution (SNAr): Displacement with alkoxides, thiolates, or amines.
This synthetic versatility is crucial in the lead optimization phase of drug discovery, enabling the rapid fine-tuning of potency, selectivity, and pharmacokinetic properties.
Section 3: Experimental Protocols
The following protocols are designed to be robust and reproducible, providing a practical starting point for researchers.
Protocol 1: Suzuki Cross-Coupling for Library Elaboration
This protocol details a general method for coupling an arylboronic acid to the 6-chloro position, a foundational step in library synthesis.
Objective: To synthesize a small library of 6-aryl-4-methoxy-5-(trifluoromethyl)pyridin-2-amines.
Caption: Standard workflow for a Suzuki cross-coupling reaction.
Step-by-Step Methodology:
-
Reaction Setup: In a microwave vial or sealed tube, combine 6-Chloro-4-methoxy-5-(trifluoromethyl)pyridin-2-amine (1.0 eq.), the desired arylboronic acid or pinacol ester (1.2-1.5 eq.), and a suitable base (e.g., K2CO3 or Cs2CO3, 2.0-3.0 eq.).
-
Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane/water (e.g., 4:1 v/v) or DME. The reaction concentration should be approximately 0.1 M.
-
Degassing: Seal the vial and sparge the mixture with an inert gas (Argon or Nitrogen) for 15 minutes to remove oxygen, which can deactivate the catalyst.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst. A common and effective choice is [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2), typically at 1-5 mol%.
-
Heating: Place the sealed vial in a preheated oil bath or microwave reactor and stir at 90-110 °C. Monitor the reaction progress by TLC or LC-MS. Typical reaction times range from 2 to 16 hours.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
Reagent Table for a Typical Reaction:
| Reagent | M.W. | Amount (for 0.5 mmol scale) | Equivalents |
| 6-Chloro-4-methoxy-5-(trifluoromethyl)pyridin-2-amine | 240.59 | 120.3 mg | 1.0 |
| Phenylboronic Acid | 121.93 | 73.2 mg | 1.2 |
| K2CO3 | 138.21 | 207.3 mg | 3.0 |
| Pd(dppf)Cl2 | 731.7 | 18.3 mg | 0.05 |
| 1,4-Dioxane/H2O (4:1) | - | 5.0 mL | - |
Protocol 2: In Vitro Kinase Inhibition Assay (Generic ADP-Glo™ Format)
This protocol provides a framework for testing the inhibitory activity of newly synthesized compounds against a target kinase. The ADP-Glo™ assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.
Principle: Kinase activity leads to ADP production. The assay quantifies this ADP by converting it to ATP, which then drives a luciferase-based light-producing reaction. An inhibitor will reduce kinase activity, resulting in less ADP and a lower luminescent signal.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in 100% DMSO). Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO.
-
Kinase Reaction:
-
In a 384-well plate, add the kinase, substrate (a suitable peptide or protein), and ATP in a buffered solution.
-
Add a small volume of the diluted test compound (the final DMSO concentration should be ≤1%).
-
Incubate the plate at the optimal temperature (e.g., 30 °C) for the recommended time (e.g., 60 minutes).
-
-
ADP-Glo™ Reagent Addition:
-
Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
-
Kinase Detection Reagent Addition:
-
Add the Kinase Detection Reagent, which converts the newly formed ADP into ATP and provides luciferase/luciferin to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to positive (no inhibitor) and negative (no kinase) controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.
-
Conclusion
6-Chloro-4-methoxy-5-(trifluoromethyl)pyridin-2-amine is more than just a chemical; it is a strategic tool for the modern medicinal chemist. Its pre-validated core scaffold, combined with versatile synthetic handles, provides a robust platform for the discovery and optimization of novel therapeutics, particularly in the highly competitive field of kinase inhibition. By understanding its underlying chemical logic and applying the protocols outlined herein, researchers are well-equipped to unlock its considerable potential in their drug discovery programs.
References
- ACS Publications. (2023). Manufacturing Process for 6-Bromo-N,N-bis(4-methoxybenzyl)-4-methyl-5-(trifluoromethyl)pyridin-2-amine, a Key Intermediate in the Synthesis of KRAS G12C Inhibitor Divarasib.
- ACS Publications. (2014). 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ML267), a Potent Inhibitor of Bacterial Phosphopantetheinyl Transferase That Attenuates Secondary Metabolism and Thwarts Bacterial Growth. Journal of Medicinal Chemistry.
- BenchChem. (2025). A Comparative Guide to the Synthetic Routes of 6-Chloro-5-methoxypyridin-2-amine.
- Jafar, N. N., et al. (2015). Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. Biomedical & Pharmacology Journal.
- ACS Publications. (2024). Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. Journal of Medicinal Chemistry.
- ACS Publications. (2017). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309).
- PubChem. 6-Chloro-4-(trifluoromethyl)pyridin-2-amine. National Center for Biotechnology Information.
- Pharmaffiliates. CAS No : 34486-23-2 | Product Name : 6-Chloro-4-(trifluoromethyl)pyridin-2-amine.
- PubMed. (2017). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. Journal of Medicinal Chemistry.
- RSC Publishing. (n.d.). Parallels between the chloro and methoxy groups for potency optimization.
- ACS Publications. (2017). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. Journal of Medicinal Chemistry.
Sources
- 1. Parallels between the chloro and methoxy groups for potency optimization - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. air.unimi.it [air.unimi.it]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Utilizing 6-Chloro-4-methoxy-5-(trifluoromethyl)pyridin-2-amine in Advanced Agrochemical Synthesis
Executive Summary
The development of modern crop protection agents relies heavily on highly functionalized heterocyclic building blocks. 6-Chloro-4-methoxy-5-(trifluoromethyl)pyridin-2-amine represents a premium, multi-functional intermediate specifically designed for the synthesis of next-generation herbicides, fungicides, and insecticides. Pyridine and its derivatives are a well-established class of heterocyclic compounds with a wide range of applications in the agrochemical industry, serving as versatile scaffolds whose biological activity is dictated by specific substitution patterns[1].
This application note provides researchers and drug development professionals with a comprehensive guide to utilizing this specific pyridine-2-amine. We will explore the rational design behind its substitution pattern, its application in synthesizing Acetohydroxyacid Synthase (AHAS) inhibitors, and provide self-validating experimental protocols for both urea-linkage formation and late-stage functionalization.
Rational Design & Substituent Causality
To successfully utilize this building block, chemists must understand the electronic and steric contributions of each functional group. The incorporation of fluorine into agrochemicals has been a major innovation, enhancing metabolic stability, increasing lipophilicity, and improving bioavailability[2][3].
Table 1: Physicochemical Contributions of the Pyridine Substituents
| Position | Substituent | Electronic Effect | Agrochemical Function / Causality |
| C2 | -NH₂ (Amine) | Nucleophilic | Acts as the primary anchor for synthesizing urea bridges (sulfonylureas) or amide linkages (fungicides/insecticides). |
| C4 | -OCH₃ (Methoxy) | Electron-Donating (+M) | Counteracts the electron-withdrawing effects of -CF₃ and -Cl, maintaining the nucleophilicity of the C2-amine. Acts as a critical hydrogen-bond acceptor for target enzyme binding. |
| C5 | -CF₃ (Trifluoromethyl) | Electron-Withdrawing (-I) | Drastically increases lipophilicity (logP) for superior membrane penetration and blocks cytochrome P450-mediated oxidation at the C5 position, extending the environmental half-life[3][4]. |
| C6 | -Cl (Chloro) | Electron-Withdrawing (-I) | Modulates the pKa of the C2-amine to optimize the stability of the final sulfonylurea bridge. Serves as a reactive handle for late-stage cross-coupling (e.g., Suzuki-Miyaura) to fine-tune the molecule's steric bulk. |
Agrochemical Application: Sulfonylurea Herbicides
Sulfonylurea herbicides are a cornerstone of modern weed management, functioning by inhibiting Acetohydroxyacid Synthase (AHAS, also known as Acetolactate Synthase, ALS), the first enzyme in the biosynthesis pathway of branched-chain amino acids (valine, leucine, and isoleucine)[5].
When 6-Chloro-4-methoxy-5-(trifluoromethyl)pyridin-2-amine is coupled with an arylsulfonyl isocyanate, the resulting sulfonylurea exhibits potent, competitive inhibition of the AHAS enzyme. The highly substituted pyridine ring mimics the natural substrate, effectively blocking the substrate channel and leading to rapid plant starvation and death[6][7].
Figure 1: Mechanism of action for AHAS/ALS inhibition by fluorinated pyridyl sulfonylureas.
Protocol 1: Synthesis of a Prototype Sulfonylurea
Objective: To synthesize a highly active sulfonylurea herbicide by coupling 6-Chloro-4-methoxy-5-(trifluoromethyl)pyridin-2-amine with 2-carbomethoxybenzenesulfonyl isocyanate.
Causality & Design: The strong electron-withdrawing nature of the -CF₃ and -Cl groups significantly reduces the inherent nucleophilicity of the 2-amine. To overcome this, the reaction must be performed in a highly polar, aprotic solvent (e.g., anhydrous acetonitrile or dichloromethane) to stabilize the transition state. Base catalysis (using DBU or NaH) is often required to deprotonate the amine and force the nucleophilic attack on the isocyanate carbon.
Step-by-Step Methodology
-
Preparation: Flame-dry a 100 mL two-neck round-bottom flask under a continuous flow of dry N₂.
-
Reagent Loading: Add 6-Chloro-4-methoxy-5-(trifluoromethyl)pyridin-2-amine (10.0 mmol, 1.0 eq) and dissolve in 30 mL of anhydrous Dichloromethane (DCM).
-
Base Addition (Optional but recommended): Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.0 mmol, 0.1 eq) to increase the nucleophilic character of the amine.
-
Coupling: Cool the reaction mixture to 0 °C using an ice bath. Slowly add 2-carbomethoxybenzenesulfonyl isocyanate (11.0 mmol, 1.1 eq) dropwise over 15 minutes to control the exothermic urea formation and prevent dimerization of the isocyanate.
-
Reaction Propagation: Remove the ice bath and allow the reaction to stir at room temperature (20–25 °C) for 4–6 hours.
-
In-Process Control (IPC): Monitor the reaction via TLC (Hexane:EtOAc 7:3) or LC-MS. The reaction is complete when the starting pyridine-2-amine peak is <2%.
-
Workup & Validation:
-
Quench the reaction with 10 mL of 1M HCl to neutralize the DBU and precipitate the product.
-
Extract the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.
-
Evaporate the solvent under reduced pressure. Recrystallize the crude solid from hot ethanol to yield the pure sulfonylurea.
-
QC Release: Validate structure and purity (>98%) via ¹H-NMR, ¹⁹F-NMR, and analytical HPLC.
-
Table 2: Reaction Optimization Data (Urea Formation)
| Solvent | Base Catalyst | Temperature | Time | Isolated Yield (%) | Purity (HPLC) |
| Toluene | None | 80 °C | 12 h | 45% | 88% |
| DCM | None | 25 °C | 24 h | 62% | 92% |
| DCM | DBU (0.1 eq) | 0 °C to 25 °C | 4 h | 91% | >98% |
| THF | NaH (1.1 eq) | 0 °C to 25 °C | 2 h | 85% | 94% |
Protocol 2: Late-Stage Functionalization via Suzuki-Miyaura Cross-Coupling
Objective: To utilize the C6-Chloro position as a synthetic handle to introduce an aryl group, thereby fine-tuning the logP and target-binding affinity of the agrochemical intermediate.
Causality & Design: The C-Cl bond at the 6-position is highly activated toward oxidative addition by Palladium due to the adjacent electronegative nitrogen and the strongly electron-withdrawing -CF₃ group at C5. We utilize Pd(dppf)Cl₂ as it provides excellent steric bulk and electron density to facilitate the cross-coupling on deactivated, sterically hindered heterocycles.
Figure 2: Self-validating synthetic workflow for the late-stage Suzuki-Miyaura cross-coupling.
Step-by-Step Methodology
-
Preparation: In a 50 mL Schlenk tube, combine 6-Chloro-4-methoxy-5-(trifluoromethyl)pyridin-2-amine (5.0 mmol, 1.0 eq), phenylboronic acid (6.0 mmol, 1.2 eq), and K₂CO₃ (15.0 mmol, 3.0 eq).
-
Catalyst Loading: Add Pd(dppf)Cl₂ (0.25 mmol, 5 mol%).
-
Solvent Addition & Degassing: Add a degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v, 20 mL). Seal the tube and purge with N₂ for 10 minutes (freeze-pump-thaw method is recommended to prevent catalyst oxidation).
-
Reaction: Heat the mixture to 90 °C in an oil bath for 8–12 hours.
-
In-Process Control (IPC): Sample 50 µL of the reaction mixture, dilute with acetonitrile, filter, and analyze via LC-MS. Look for the disappearance of the M+ (m/z ~226) peak and the appearance of the coupled product mass.
-
Workup & Validation:
-
Cool the reaction to room temperature and filter through a pad of Celite to remove palladium black. Wash the pad with ethyl acetate (50 mL).
-
Wash the filtrate with water and brine, then dry over MgSO₄.
-
Purify the crude product via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
-
QC Release: Confirm the disappearance of the C6-Cl isotope pattern in MS and validate the new aromatic protons via ¹H-NMR.
-
References
- Fluorinated Pesticides in Modern Pest Control: Potential and Challenges fluorideresearch.online
- Fluorinated Pesticides in Modern Pest Control Potential and Challenges researchg
- Synthesis and Chemistry of Agrochemicals II dokumen.pub
- Essential Per- and Polyfluoroalkyl Substances (PFAS) in Our Society of the Future mdpi.com
- Synthesis, Herbicidal Activity, Crop Safety and Soil Degradation of Pyrimidine- and Triazine-Substituted Chlorsulfuron Deriv
- 3-hydroxypyridine-2-sulfonic Acid (Introduction to Pyridine Deriv
- Heterologous Expression and Functional Characterization of Catalytic Subunit of Rice Acetohydroxyacid Synthase benthamscience.com
Sources
- 1. benchchem.com [benchchem.com]
- 2. fluorideresearch.online [fluorideresearch.online]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. benthamscience.com [benthamscience.com]
- 6. dokumen.pub [dokumen.pub]
- 7. Synthesis, Herbicidal Activity, Crop Safety and Soil Degradation of Pyrimidine- and Triazine-Substituted Chlorsulfuron Derivatives - ProQuest [proquest.com]
solubility of 6-Chloro-4-methoxy-5-(trifluoromethyl)pyridin-2-amine in DMSO and organic solvents
Prepared by the Office of the Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 6-Chloro-4-methoxy-5-(trifluoromethyl)pyridin-2-amine. Its purpose is to address common challenges related to the compound's solubility in DMSO and other organic solvents, ensuring reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of 6-Chloro-4-methoxy-5-(trifluoromethyl)pyridin-2-amine?
While specific quantitative data for this exact molecule is not readily published, its structural analogues are typically white solids with low aqueous solubility but exhibit significantly better solubility in organic solvents.[1] For experimental purposes, Dimethyl sulfoxide (DMSO) is the most common solvent used to create high-concentration stock solutions.[2]
Q2: I dissolved the compound in DMSO, but it crashed out when I diluted it into my aqueous cell culture media. Why?
This is a common phenomenon known as precipitation, often encountered when a compound is highly soluble in a strong organic solvent like DMSO but poorly soluble in the final aqueous medium.[3] This process highlights the difference between a compound's solubility in a stock solvent and its aqueous solubility. The final concentration of your compound in the aqueous medium may have exceeded its maximum solubility limit in that specific buffer system.[3]
Q3: What is the maximum concentration of DMSO I can safely use in my cell-based assay?
The tolerance of cell lines to DMSO varies, but a general guideline is to keep the final concentration at or below 0.5%, with many protocols recommending a concentration below 0.1% to avoid artifacts.[4][5] Concentrations above 1% can cause cellular stress, damage membranes, and even induce cell death, confounding experimental results.[2][4][6] It is crucial to perform a vehicle control experiment to determine the specific tolerance of your cell line to the final DMSO concentration used in your assay.
Q4: What is the difference between "kinetic" and "thermodynamic" solubility?
-
Kinetic solubility is measured by diluting a high-concentration DMSO stock into an aqueous buffer and determining the concentration at which the compound begins to precipitate.[7][8] This method is fast, high-throughput, and relevant for early-stage discovery where compounds are often handled in DMSO.[9][10]
-
Thermodynamic solubility (or equilibrium solubility) is the true saturation concentration of a compound in a specific solvent system after it has reached equilibrium. This is determined by adding an excess of the solid compound to the solvent and allowing it to dissolve over a prolonged period (e.g., 24 hours) until the concentration of the dissolved compound is stable.[8][9][10] This is the gold standard for solubility measurement and is critical for later-stage development.[8][10]
Quantitative Solubility Data
Specific, publicly available high-quality data for 6-Chloro-4-methoxy-5-(trifluoromethyl)pyridin-2-amine is limited. Researchers are strongly encouraged to determine the solubility experimentally for their specific buffer and solvent systems. The following table provides a template for recording your empirically determined values.
| Solvent/System | Solubility Type | Temperature (°C) | Max Soluble Concentration (µM) | Method of Detection |
| DMSO | - | 25 | User Determined | Visual, LC-MS |
| Ethanol | - | 25 | User Determined | Visual, LC-MS |
| Methanol | - | 25 | User Determined | Visual, LC-MS |
| PBS, pH 7.4 | Kinetic | 25 | User Determined | Nephelometry, LC-MS |
| PBS, pH 7.4 | Thermodynamic | 25 | User Determined | HPLC-UV, LC-MS |
| Cell Media + 10% FBS | Kinetic | 37 | User Determined | Nephelometry, LC-MS |
Troubleshooting Guide: Common Solubility Issues
Problem 1: My compound won't fully dissolve in DMSO to make a high-concentration stock solution.
-
Causality & Explanation: Even in a powerful solvent like DMSO, compounds have a finite solubility limit.[11] This can be influenced by the purity of the compound, its crystalline form (polymorphism), or residual moisture.
-
Troubleshooting Steps:
-
Gently Warm the Solution: Warm the vial to 30-40°C in a water bath to aid dissolution.
-
Vortex/Sonicate: Use a vortex mixer or a bath sonicator to provide mechanical energy to break up solid particles.
-
Check Purity: Impurities can significantly impact solubility. If possible, verify the compound's purity via LC-MS or NMR.
-
Prepare a Lower Concentration Stock: If the target concentration is not achievable, prepare a more dilute stock solution and adjust subsequent experimental dilutions accordingly.
-
Problem 2: My results are inconsistent between experiments, and I suspect solubility is the issue.
-
Causality & Explanation: Inconsistent results can stem from precipitation in the stock solution itself, especially after freeze-thaw cycles.[3] Small, undissolved particulates can be unknowingly transferred, leading to variability in the actual concentration delivered to the assay.[11]
-
Troubleshooting Steps:
-
Aliquot Stock Solutions: Prepare single-use aliquots of your DMSO stock to minimize freeze-thaw cycles.[3]
-
Pre-Experiment Check: Before each use, thaw the aliquot completely, bring it to room temperature, and visually inspect for any precipitate. If present, attempt to redissolve by warming and vortexing.
-
Centrifuge Before Use: Before pipetting from the stock, centrifuge the vial at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet any undissolved micro-precipitates. Carefully pipette the supernatant from the top, avoiding the bottom of the tube.
-
Problem 3: The compound is soluble in my assay media, but my bioassay signal is low or absent.
-
Causality & Explanation: DMSO, while an excellent solvent, can interfere with biological assays. It can bind to target proteins, potentially competing with your compound, or alter protein conformation.[12]
-
Troubleshooting Steps:
-
Perform a DMSO Titration: Run your assay with varying final concentrations of DMSO (e.g., from 0.01% to 1.0%) without your compound to see how the solvent alone affects the signal.
-
Explore Alternative Solvents: If DMSO is confirmed to be inhibitory, consider other solvents like ethanol or co-solvent systems, but always test their compatibility with your assay first.[12]
-
Reduce Incubation Time: Longer exposure to even low levels of DMSO can impact cell health and assay performance.[5] Optimize the incubation time to be as short as possible while still allowing for a biological response.
-
Troubleshooting Workflow Diagram
Caption: Workflow for troubleshooting solubility issues.
Experimental Protocols
Protocol 1: High-Throughput Kinetic Solubility Assay
This protocol determines the concentration at which a compound precipitates when diluted from a DMSO stock into an aqueous buffer.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of 6-Chloro-4-methoxy-5-(trifluoromethyl)pyridin-2-amine in 100% DMSO.
-
Prepare the desired aqueous buffer (e.g., PBS, pH 7.4).
-
-
Serial Dilution:
-
In a 96-well clear-bottom plate, perform a serial dilution of the DMSO stock solution.
-
-
Addition of Aqueous Buffer:
-
Rapidly add the aqueous buffer to each well, ensuring the final DMSO concentration is consistent (e.g., 1%).
-
-
Incubation and Measurement:
-
Seal the plate and shake at room temperature for 2 hours.[9]
-
Measure the turbidity (precipitation) by reading the absorbance at a wavelength like 620 nm.[8] The concentration at which turbidity significantly increases above the baseline is the kinetic solubility limit.
-
Alternatively, filter the solutions and analyze the filtrate concentration via LC-MS/MS for a more precise measurement.[7]
-
Protocol 2: Shake-Flask Method for Thermodynamic Solubility
This protocol measures the equilibrium solubility of the solid compound.
-
Preparation:
-
Add an excess amount of solid 6-Chloro-4-methoxy-5-(trifluoromethyl)pyridin-2-amine powder to a series of vials containing your desired aqueous buffer (e.g., PBS, pH 7.4). Ensure enough solid is present that some remains undissolved.
-
-
Equilibration:
-
Sample Processing:
-
After incubation, allow the vials to sit undisturbed for the undissolved solid to settle.
-
Carefully remove a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove all solid particles.
-
-
Quantification:
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method such as HPLC-UV or LC-MS/MS against a standard curve.[8] This concentration is the thermodynamic solubility.
-
Solvent Selection Decision Diagram
Caption: Decision tree for selecting an appropriate solvent.
References
- Scientist Solutions. (2025). DMSO in cell based assays.
- Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
- Quora. (2017). What effects does DMSO have on cell assays?.
- PMC. Considerations regarding use of solvents in in vitro cell based assays.
- Benchchem.
- Nikon Instruments Inc. Using live-cell imaging in cell counting — The cytotoxicity of DMSO | Case studies.
- Jagiellonian Center of Innovation.
- BioDuro. ADME Solubility Assay.
- BioAssay Systems. Troubleshooting.
- Creative Bioarray. Aqueous Solubility Assays.
- Benchchem. Technical Support Center: Troubleshooting Inconsistent Results in MTT Assay for Compound X.
- WuXi AppTec. Kinetic & Thermodynamic Solubility Testing.
- Bell, F., Durand, C., & Urban, N. Analytical Sciences Group, Medicinal Chemistry, INVENTIVA.
- ResearchGate. (2025).
- ChemBK. (2024). 6-Chloro-5-(trifluoromethyl)pyridin-2-amine - Introduction.
- PubChem. 6-Chloro-4-(trifluoromethyl)pyridin-2-amine | C6H4ClF3N2 | CID 13986817.
- ResearchGate. (2026).
Sources
- 1. chembk.com [chembk.com]
- 2. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 5. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 6. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. enamine.net [enamine.net]
- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 11. researchgate.net [researchgate.net]
- 12. quora.com [quora.com]
preventing dechlorination of 6-Chloro-4-methoxy-5-(trifluoromethyl)pyridin-2-amine during catalysis
Technical Support Center: Troubleshooting Dechlorination in 6-Chloro-4-methoxy-5-(trifluoromethyl)pyridin-2-amine Catalysis
Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals working with 6-Chloro-4-methoxy-5-(trifluoromethyl)pyridin-2-amine .
Due to the synergistic electron-withdrawing effects of the pyridine nitrogen and the ortho-trifluoromethyl group, the C6–Cl bond in this substrate is exceptionally activated. While this facilitates rapid oxidative addition during palladium-catalyzed cross-couplings, it also renders the intermediate highly susceptible to competitive hydrodechlorination (protodehalogenation) . This guide provides field-proven, mechanistically grounded solutions to suppress this side reaction across various catalytic workflows.
Section 1: Mechanistic Troubleshooting & FAQs
Q1: Why does my substrate undergo rapid hydrodechlorination instead of the desired Suzuki-Miyaura cross-coupling? A: The root cause is a kinetic mismatch in the catalytic cycle. Because the C6–Cl bond is highly electron-deficient, the initial oxidative addition of Pd(0) to form the Ar–Pd(II)–Cl complex is extremely fast[1]. However, if the subsequent transmetalation step is comparatively slow, the long-lived Pd(II) intermediate has time to undergo an off-cycle reaction. Specifically, it abstracts a hydride from the solvent (e.g., ethanol, isopropanol) or a β-hydrogen-containing base (e.g., sodium tert-butoxide), forming an Ar–Pd(II)–H species. Subsequent reductive elimination yields the dechlorinated byproduct (Ar–H)[2].
Q2: How do I adjust my base and solvent to prevent this hydride abstraction? A: You must systematically eliminate all potential hydride donors from your reaction matrix:
-
Solvent: Completely avoid primary and secondary alcohols. Switch to anhydrous, non-protic solvents like Toluene, 1,4-Dioxane, or Cyclopentyl methyl ether (CPME).
-
Base: Alkoxide bases (like NaOtBu or NaOEt) readily undergo β-hydride elimination to form ketones/aldehydes and a Pd-hydride species. Replace them with weak, non-nucleophilic inorganic bases such as anhydrous K₃PO₄ or Cs₂CO₃[2].
Q3: Which ligand system best suppresses the dechlorination pathway? A: To outcompete the dechlorination side reaction, you must accelerate the transmetalation and reductive elimination steps. Bulky, electron-rich dialkylbiaryl phosphine ligands—specifically XPhos or SPhos —are highly recommended. These ligands form highly active monoligated Pd(0) species that not only activate aryl chlorides efficiently but also force the Pd(II) center into a geometry that drastically accelerates transmetalation with the boronic acid, pushing the reaction to the desired product before hydride abstraction can occur[3].
Q4: I am synthesizing this amine via catalytic hydrogenation of a 2-nitro precursor. How do I prevent the 6-chloro group from cleaving during reduction? A: Standard Palladium on Carbon (Pd/C) under hydrogen gas will almost certainly reduce the highly activated C6–Cl bond alongside the nitro group. To achieve chemoselective nitro reduction, you must use a "poisoned" catalyst system. Switching to sulfided platinum on carbon (Pt/C, sulfided) or adding a controlled amount of a dechlorination inhibitor, such as thiophene , selectively deactivates the metal sites responsible for C–Cl oxidative addition while leaving the nitro-reduction pathway intact[4].
Section 2: Quantitative Data & Optimization Matrix
The following table summarizes the causal impact of different reaction parameters on the product distribution (Coupling vs. Dechlorination) for highly activated aryl chlorides like 6-Chloro-4-methoxy-5-(trifluoromethyl)pyridin-2-amine.
| Parameter Category | Sub-Optimal Condition (Promotes Dechlorination) | Optimized Condition (Suppresses Dechlorination) | Mechanistic Rationale |
| Ligand | PPh₃, PCy₃ | XPhos, SPhos | Bulky biaryl ligands accelerate transmetalation, minimizing the lifespan of the vulnerable Ar-Pd(II)-Cl intermediate[3]. |
| Base | NaOtBu, NaOMe, Et₃N | Anhydrous K₃PO₄, Cs₂CO₃ | Inorganic bases lack β-hydrogens, cutting off the primary source of hydride transfer to the Pd(II) center[2]. |
| Solvent | Ethanol, Isopropanol, THF (wet) | Toluene, 1,4-Dioxane (anhydrous) | Non-protic, non-coordinating solvents prevent solvent-mediated hydride abstraction. |
| Catalyst (Hydrogenation) | Standard 10% Pd/C | Sulfided Pt/C + Thiophene | Thiophene selectively poisons the catalytic sites responsible for C-Cl bond insertion[4]. |
Section 3: Standard Operating Procedure (SOP)
Protocol: Dechlorination-Suppressed Suzuki-Miyaura Cross-Coupling
This protocol is designed as a self-validating system: by strictly controlling the microenvironment (anhydrous, hydride-free), the mechanistic pathway to dechlorination is starved, ensuring high fidelity of the cross-coupling cycle.
Reagents & Equipment:
-
Substrate: 6-Chloro-4-methoxy-5-(trifluoromethyl)pyridin-2-amine (1.0 equiv)
-
Coupling Partner: Arylboronic acid (1.2 equiv)
-
Catalyst/Ligand: Pd₂(dba)₃ (1.0 mol%), XPhos (2.4 mol%)
-
Base: Anhydrous K₃PO₄ (2.0 equiv) - Must be finely milled.
-
Solvent: Anhydrous, degassed Toluene (0.2 M)
Step-by-Step Methodology:
-
Catalyst Pre-Activation: In a nitrogen-filled glovebox, combine Pd₂(dba)₃ and XPhos in a reaction vial. Add 20% of the total required anhydrous toluene. Stir at room temperature for 15 minutes.
-
Causality: This pre-forms the active L₁Pd(0) species, preventing unligated Pd from initiating unselective oxidative additions.
-
-
Substrate & Base Addition: To the active catalyst solution, add the 6-Chloro-4-methoxy-5-(trifluoromethyl)pyridin-2-amine and the arylboronic acid. Follow immediately with the finely milled K₃PO₄.
-
Causality: Milling the K₃PO₄ increases its surface area, which is critical because the reaction relies on a solid-liquid biphasic interface (water is strictly excluded to prevent hydrolysis and hydride generation).
-
-
Reaction Execution: Add the remaining degassed toluene, seal the vial with a PTFE-lined cap, and remove it from the glovebox. Heat the mixture to 90 °C in an oil bath or heating block for 12–16 hours under vigorous stirring (800+ rpm).
-
Workup & Isolation: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the inorganic salts and palladium black. Concentrate the filtrate under reduced pressure and purify via flash column chromatography.
Section 4: Pathway Visualization
The following diagram illustrates the divergent catalytic pathways following the initial oxidative addition. It highlights the critical junction where the reaction either proceeds to the desired product or diverges into the dechlorination side reaction.
Caption: Divergent catalytic pathways of the Ar-Pd(II)-Cl intermediate showing coupling vs. dechlorination.
References
-
[4] EP0000805A1 - Catalytic hydrogenation process for the manufacture of chlorinated aromatic amines. Google Patents.
-
[3] Buy amine (EVT-1751576). EvitaChem.
-
[2] tert-Butyl N-(3-chlorophenyl)carbamate | CAS 5330-63-2. Benchchem.
-
[1] Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. University of Windsor.
Sources
Technical Support Center: Optimizing Reaction Conditions for 6-Chloro-4-methoxy-5-(trifluoromethyl)pyridin-2-amine
Welcome to the Advanced Technical Support Center. This hub is designed for researchers, application scientists, and drug development professionals working with highly functionalized pyridine scaffolds. 6-Chloro-4-methoxy-5-(trifluoromethyl)pyridin-2-amine is a sterically demanding, electron-deficient building block frequently utilized in the synthesis of kinase inhibitors[1] and advanced agrochemicals.
Working with this molecule presents two primary chemical challenges: achieving strict regiocontrol during its synthesis via Nucleophilic Aromatic Substitution (SNAr), and overcoming severe steric hindrance and catalyst poisoning during downstream C6-functionalization.
Synthetic workflow from dichloropyridine to C6-functionalized target.
Module 1: Synthesis & Regioselective SNAr Amination
The Causality of Regioselectivity: The synthesis of this scaffold typically begins with 2,6-dichloro-4-methoxy-5-(trifluoromethyl)pyridine. The trifluoromethyl group at C5 exerts a strong inductive electron-withdrawing effect, activating both the C2 and C6 positions for SNAr[2]. However, the significant steric bulk of the CF3 group creates a highly hindered environment at the adjacent C6 position. Consequently, nucleophilic attack by ammonia is kinetically favored at the less hindered C2 position, yielding the desired target amine[3].
Self-Validating Protocol: Regioselective Amination
-
Preparation: Charge a pressure-rated vessel (e.g., Q-Tube) with 2,6-dichloro-4-methoxy-5-(trifluoromethyl)pyridine (1.0 eq) and 2-propanol to create a 0.5 M solution.
-
Reagent Addition: Add aqueous ammonia (28-30% NH3 basis, 5.0 eq). Validation Check 1: A biphasic mixture will form; ensure the magnetic stir bar is appropriately sized for vigorous agitation.
-
Reaction: Seal the vessel with a fresh Teflon O-ring. Heat the mixture to 80 °C behind a blast shield for 12 hours.
-
In-Process Monitoring: Validation Check 2: After 12 hours, TLC (20% EtOAc/Hexanes) must show complete consumption of the starting material ( Rf = 0.7). The product will appear as a bright, UV-active spot at Rf = 0.3. If the solution is dark brown, thermal degradation has occurred.
-
Workup: Cool to room temperature, vent carefully in a fume hood, and concentrate under reduced pressure. Extract with EtOAc, wash with brine, dry over Na2SO4 , and purify via recrystallization (heptane/EtOAc).
Troubleshooting & FAQs
Q: I am observing significant amounts of the 2,6-diamine byproduct. How can I improve mono-amination selectivity? A: Over-amination occurs when the reaction temperature exceeds 90 °C or when a massive excess of ammonia is used under anhydrous conditions (e.g., NH3 in MeOH at high pressure). The first amination deactivates the ring toward the second SNAr due to the electron-donating nature of the newly introduced amino group. To suppress diamine formation, strictly control the temperature to 80 °C and use aqueous ammonia, which limits the effective nucleophilicity compared to anhydrous liquid ammonia.
Q: The reaction stalls at 50% conversion. Should I switch to a stronger base or higher temperature? A: Do not increase the temperature. Stalled reactions in this system are almost exclusively due to ammonia outgassing from an improperly sealed vessel, which drops the effective concentration of the nucleophile. Replace the vessel's O-ring and ensure a hermetic seal.
Module 2: Downstream C6-Functionalization (Cross-Coupling)
The Causality of Catalyst Poisoning: Functionalizing the C6-chloride via Buchwald-Hartwig or Suzuki coupling is notoriously difficult. The C6 position is sterically buried by the adjacent C5-CF3 group. Furthermore, the unprotected C2-amine is a strong Lewis base that coordinates to electron-deficient palladium intermediates, forming stable, off-cycle Pd-amido complexes. This strips the ligand from the metal, leading to aggregation and precipitation of inactive palladium black.
Mechanism of catalyst poisoning vs. successful coupling using BrettPhos.
Self-Validating Protocol: Buchwald-Hartwig Amination of C6-Chloride
To overcome these barriers, highly active, bulky dialkylbiaryl phosphine ligands (like BrettPhos) are required.
-
Setup: In a nitrogen-filled glovebox, charge a vial with 6-chloro-4-methoxy-5-(trifluoromethyl)pyridin-2-amine (1.0 eq), the secondary amine coupling partner (1.2 eq), BrettPhos Pd G3 precatalyst (4 mol%), and Cs2CO3 (1.5 eq).
-
Solvent: Add strictly anhydrous, peroxide-free 1,4-dioxane (0.2 M). Validation Check 1: The solution should be a clear, pale yellow/orange. Immediate darkening indicates oxygen contamination or premature catalyst decomposition.
-
Reaction: Seal the vial with a PTFE-lined cap, remove from the glovebox, and heat at 100 °C for 16 hours.
-
Workup: Cool to room temperature. Validation Check 2: A successful reaction will remain homogeneous or have light inorganic salts suspended. A heavy black mirror on the vial walls indicates catalyst death. Dilute with EtOAc, filter through a pad of Celite, concentrate, and purify via flash chromatography.
Troubleshooting & FAQs
Q: My coupling yields mostly starting material and a black precipitate. What is failing? A: The black precipitate is palladium black. If you are using a traditional Pd2(dba)3 / Ligand system, the free C2- NH2 group is outcompeting the ligand for the palladium center. You must switch to a palladacycle precatalyst (e.g., BrettPhos Pd G3), which ensures a strict 1:1 Ligand:Pd ratio and generates the active mono-ligated Pd(0) species efficiently, preventing early-stage aggregation.
Q: I am seeing hydrodehalogenation (reduction of the C6-Cl to C6-H) instead of the desired cross-coupled product. How do I minimize this? A: Hydrodehalogenation is a common side reaction in sterically hindered cross-couplings, caused by β -hydride elimination from the amine partner or the solvent acting as a hydride source. Switch your base from the highly nucleophilic NaOtBu to a milder base like Cs2CO3 , and ensure your dioxane is strictly anhydrous.
Data Presentation: Optimization of C6-Amination
The following table summarizes the quantitative optimization data for the C6-functionalization, demonstrating the causality behind the recommended protocol.
| Entry | Catalyst / Ligand System | Base | Solvent | Temp (°C) | Yield (%) | Observation / Causality |
| 1 | Pd(OAc)2 / XPhos | NaOtBu | Toluene | 90 | < 5% | Rapid catalyst death (Pd black); C2-amine coordinates to Pd. |
| 2 | Pd2(dba)3 / BrettPhos | NaOtBu | 1,4-Dioxane | 100 | 45% | Moderate yield; competitive hydrodehalogenation observed. |
| 3 | BrettPhos Pd G3 | Cs2CO3 | 1,4-Dioxane | 100 | 88% | Optimal; G3 precatalyst ensures 1:1 Pd:L ratio; weak base minimizes reduction. |
| 4 | RuPhos Pd G3 | Cs2CO3 | 1,4-Dioxane | 100 | 22% | Ligand is not sterically bulky enough to block C2-amine coordination. |
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 13064153, 6-Chloro-5-(trifluoromethyl)pyridin-2-amine." PubChem. URL:[Link]
-
Fors, B. P., Watson, D. A., Biscoe, M. R., & Buchwald, S. L. "A Highly Active Catalyst for Palladium-Catalyzed Amination of Aryl and Heteroaryl Halides." Journal of the American Chemical Society, 2008, 130(41), 13552-13554. URL:[Link]
- Saxty, G., et al. "Imidazopyridine derivatives as inhibitors of receptor tyrosine kinases." Google Patents (US8796244B2), 2014.
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6-Chloro-4-methoxy-5-(trifluoromethyl)pyridin-2-amine vs non-fluorinated pyridine analogs
A Deep Dive into 6-Chloro-4-methoxy-5-(trifluoromethyl)pyridin-2-amine versus its Non-Fluorinated Analog for Drug Discovery
In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates is a powerful tool for optimizing molecular properties. The trifluoromethyl (CF₃) group, in particular, has become a cornerstone of modern drug design, prized for its ability to enhance metabolic stability, modulate physicochemical properties, and improve biological activity. This guide provides a comprehensive comparison of 6-Chloro-4-methoxy-5-(trifluoromethyl)pyridin-2-amine and its non-fluorinated counterpart, 6-Chloro-4-methoxy-pyridin-2-amine.
While direct comparative experimental data for these specific analogs is not extensively available in the public domain, this guide will leverage established principles of medicinal chemistry, data from closely related compounds, and detailed experimental protocols to provide researchers, scientists, and drug development professionals with a thorough understanding of the profound impact of the trifluoromethyl group on this important pyridine scaffold.
The Trifluoromethyl Group: A Game-Changer in Drug Design
The unique electronic properties of the trifluoromethyl group are central to its transformative effects on drug candidates. The high electronegativity of the three fluorine atoms creates a potent electron-withdrawing effect, significantly influencing the acidity/basicity, lipophilicity, and metabolic fate of the parent molecule.[1][2]
Key Physicochemical and Pharmacokinetic Effects of the Trifluoromethyl Group:
-
Increased Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes. By replacing a metabolically susceptible C-H bond with a C-F bond, the metabolic stability of a compound can be dramatically improved, leading to a longer half-life and enhanced bioavailability.[2][3]
-
Modulation of Basicity (pKa): The strong electron-withdrawing nature of the CF₃ group decreases the electron density on the pyridine ring, thereby reducing the basicity of the 2-amino group. This can have a profound impact on a drug's solubility, cell permeability, and target engagement.
-
Increased Lipophilicity (LogP): The trifluoromethyl group generally increases the lipophilicity of a molecule. This property is crucial for a drug's ability to cross biological membranes and reach its target. However, the effect on lipophilicity can be complex and is influenced by the overall molecular structure.
-
Enhanced Biological Activity: The trifluoromethyl group can improve a compound's binding affinity to its biological target through various mechanisms, including favorable electrostatic interactions and by occupying lipophilic pockets in the binding site.
Physicochemical Properties: A Tale of Two Analogs
The introduction of a trifluoromethyl group at the 5-position of the 6-Chloro-4-methoxy-pyridin-2-amine scaffold is predicted to significantly alter its key physicochemical properties.
| Property | 6-Chloro-4-methoxy-pyridin-2-amine (Non-fluorinated Analog) | 6-Chloro-4-methoxy-5-(trifluoromethyl)pyridin-2-amine (Fluorinated Analog) | Predicted Impact of -CF₃ Group |
| Molecular Weight ( g/mol ) | 158.59[4] | 196.56[5] | Increased molecular weight |
| pKa (most basic) | Not experimentally determined; predicted to be higher than the fluorinated analog. | Predicted to be approximately 0.51. | Decreased basicity due to the strong electron-withdrawing nature of the CF₃ group. |
| LogP | Not experimentally determined; predicted to be lower than the fluorinated analog. | Not experimentally determined; predicted to be higher than the non-fluorinated analog. | Increased lipophilicity. |
Metabolic Stability: Blocking the Path of Degradation
One of the most significant advantages of incorporating a trifluoromethyl group is the enhancement of metabolic stability. The CF₃ group can act as a "metabolic blocker," preventing the enzymatic oxidation of the molecule at or near the site of substitution.[3]
The following diagram illustrates the concept of metabolic blocking by the trifluoromethyl group.
Caption: Metabolic blocking effect of the trifluoromethyl group.
Biological Activity: A Focus on Kinase Inhibition
The 2-aminopyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors, where it often forms key hydrogen bond interactions with the hinge region of the ATP-binding pocket.[7] The electronic and steric changes induced by the trifluoromethyl group can significantly impact the binding affinity and selectivity of these compounds.
While specific biological activity data for the two compounds is not available, it is plausible that they could be investigated as kinase inhibitors. The altered basicity and increased lipophilicity of the fluorinated analog could lead to a different kinase inhibition profile compared to the non-fluorinated version.
Experimental Protocols
For researchers seeking to generate direct comparative data for these two analogs, the following established protocols are recommended.
Synthesis of the Analogs
Synthesis of 6-Chloro-4-methoxy-pyridin-2-amine (Non-fluorinated Analog)
A plausible synthetic route for the non-fluorinated analog can be adapted from established procedures for similar compounds.[8][9]
Caption: Synthetic route for 6-Chloro-4-methoxy-pyridin-2-amine.
Synthesis of 6-Chloro-4-methoxy-5-(trifluoromethyl)pyridin-2-amine (Fluorinated Analog)
The synthesis of the fluorinated analog would likely involve a trifluoromethylation step on a suitable precursor. A potential route could involve the synthesis of a 5-iodo-substituted intermediate followed by a copper-mediated trifluoromethylation.[10]
Physicochemical Property Determination
pKa Determination by NMR Spectroscopy
This method relies on the change in the chemical shift of protons on the pyridine ring as a function of pH.[11][12]
-
Sample Preparation: Prepare a solution of the pyridine analog in D₂O.
-
pH Adjustment: Adjust the pH of the solution using small aliquots of DCl and NaOD solutions.
-
NMR Spectra Acquisition: Acquire ¹H NMR spectra at a range of pH values.
-
Data Analysis: Plot the chemical shift of a specific proton against the pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa.
LogP Determination by Shake-Flask Method
This classic method measures the partitioning of a compound between n-octanol and water.[13]
-
Phase Saturation: Pre-saturate n-octanol with water and water with n-octanol.
-
Compound Addition: Dissolve a known amount of the compound in one of the phases.
-
Equilibration: Mix the two phases and shake until equilibrium is reached.
-
Phase Separation: Separate the two phases by centrifugation.
-
Concentration Measurement: Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS).
-
LogP Calculation: Calculate LogP as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
In Vitro Metabolic Stability Assay
This assay measures the rate of disappearance of a compound when incubated with liver microsomes.[1][3]
Caption: Workflow for an in vitro metabolic stability assay.
In Vitro Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of a specific kinase.[10]
-
Assay Setup: In a microplate, combine the kinase enzyme, a specific substrate, and the test compound at various concentrations.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at a controlled temperature for a specific duration.
-
Detection: Stop the reaction and measure the amount of product formed or the amount of ATP consumed using a suitable detection method (e.g., luminescence-based assays like ADP-Glo™).
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration to determine the IC₅₀ value.
Conclusion
The strategic incorporation of a trifluoromethyl group into the 6-Chloro-4-methoxy-pyridin-2-amine scaffold is predicted to have a profound and beneficial impact on its drug-like properties. The resulting fluorinated analog is expected to exhibit significantly enhanced metabolic stability, a lower pKa, and increased lipophilicity compared to its non-fluorinated counterpart. These modifications can lead to improved pharmacokinetic profiles and potentially altered biological activity, making 6-Chloro-4-methoxy-5-(trifluoromethyl)pyridin-2-amine an attractive building block for the development of novel therapeutics, particularly in the area of kinase inhibition. The experimental protocols provided in this guide offer a clear roadmap for researchers to empirically validate these predictions and further explore the potential of this and similar fluorinated pyridine derivatives in drug discovery.
References
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Manufacturing Process for 6-Bromo-N,N-bis(4-methoxybenzyl)-4-methyl-5-(trifluoromethyl)pyridin-2-amine, a Key Intermediate in the Synthesis of KRAS G12C Inhibitor Divarasib. ACS Publications. [Link]
-
Synthesis and in vitro biological activity of 6-chloro-pyridin-2-yl-amine derivatives. ResearchGate. [Link]
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Experimental Determination of pKa Values by Use of NMR Chemical Shifts. ERIC. [Link]
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Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. ERIC. [Link]
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pKa values bases. Chair of Analytical Chemistry. [Link]
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Metabolic Stability. Pharma Focus Asia. [Link]
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A Probe-Based Target Engagement Assay for Kinases in Live Cells. PMC. [Link]
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2-Pyrimidinamine, 4-chloro-6-methoxy-. PubChem. [Link]
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N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. MDPI. [Link]
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6-chloro-2-(methoxymethyl)pyrimidin-4-amine. NextSDS. [Link]
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5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. ACS Publications. [Link]
-
Identification, synthesis, and biological evaluation of 6-[(6R)-2-(4-fluorophenyl)-6-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-2-(2-methylphenyl)pyridazin-3(2H)-one (AS1940477), a potent. PubMed. [Link]
- Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine.
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Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys. [Link]
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Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PMC. [Link]
-
On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]
-
Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation. ACS Publications. [Link]
-
The Use of a Penta-Deuterophenyl Substituent to Improve the Metabolic Stability of a Tyrosine Kinase Inhibitor. MDPI. [Link]
-
2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety. ACS Publications. [Link]
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6-chloro-2-(trifluoromethyl)pyrimidin-4-amine (C5H3ClF3N3). PubChemLite. [Link]
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pKa Data Compiled by R. Williams. Organic Chemistry Data. [Link]
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. ResearchGate. [Link]
-
6-Chloro-5-(trifluoromethyl)pyridin-2-amine. ChemBK. [Link]
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A Comparative Guide to the Reactivity of 6-Chloro- and 6-Bromo-4-methoxy-5-(trifluoromethyl)pyridin-2-amine in Cross-Coupling Reactions
Introduction
In the landscape of modern drug discovery and medicinal chemistry, pyridin-2-amine scaffolds are privileged structures, frequently appearing in a vast array of biologically active molecules, particularly as hinges for kinase inhibitors.[1][2] The strategic functionalization of this core is paramount for modulating potency, selectivity, and pharmacokinetic properties. Two key building blocks for this purpose are 6-Chloro-4-methoxy-5-(trifluoromethyl)pyridin-2-amine and its 6-bromo analog. While structurally similar, the choice of the halogen atom at the 6-position profoundly impacts the molecule's reactivity, dictating the necessary synthetic strategies and overall efficiency.
This in-depth technical guide provides a comprehensive comparison of the reactivity profiles of these two critical intermediates. We will dissect their performance in palladium-catalyzed cross-coupling reactions, provide supporting experimental data and detailed protocols, and offer field-proven insights to guide researchers in making the optimal selection for their synthetic campaigns.
Pillar 1: The Fundamental Basis of Reactivity—A Tale of Two Halogens
The disparate behavior of the chloro and bromo derivatives in palladium-catalyzed cross-coupling reactions is fundamentally rooted in the difference between the carbon-chlorine (C-Cl) and carbon-bromine (C-Br) bond strengths.[3][4][5] The first and often rate-determining step in most cross-coupling catalytic cycles is the oxidative addition of the heteroaryl halide to the palladium(0) catalyst.[4][5][6]
This crucial step involves the cleavage of the C-X bond. As illustrated in the table below, the C-Br bond is significantly weaker than the C-Cl bond, meaning less energy is required for its scission.
| Property | 6-Bromo Derivative | 6-Chloro Derivative | Reference |
| Structure | |||
| C-X Bond Energy | ~276 kJ/mol | ~339 kJ/mol | [4] |
Consequently, the oxidative addition of the C-Br bond to a Pd(0) center is both thermodynamically more favorable and kinetically faster.[4][7] This translates to the 6-bromo derivative generally being a more reactive coupling partner, often succeeding under milder reaction conditions with simpler catalytic systems.[3][5] Conversely, the more robust C-Cl bond in the 6-chloro analog necessitates more forcing conditions, typically involving higher temperatures and, critically, more sophisticated and electron-rich catalyst systems to facilitate its activation.[3][4]
The electronic environment of the pyridine ring—influenced by the electron-donating 2-amino and 4-methoxy groups and the potent electron-withdrawing 5-trifluoromethyl group—further activates the C-X bond towards oxidative addition compared to a simple halobenzene. However, the intrinsic difference in C-X bond energy remains the dominant factor governing their relative reactivity.
Pillar 2: Performance in Key Cross-Coupling Reactions
The "workhorse" reactions in modern medicinal chemistry are the Suzuki-Miyaura and Buchwald-Hartwig cross-couplings. The performance of our two subject compounds in these transformations clearly illustrates their differing reactivity.
Suzuki-Miyaura C-C Coupling
The Suzuki-Miyaura reaction is a cornerstone for carbon-carbon bond formation.[8][9] When comparing the 6-chloro and 6-bromo pyridin-2-amines, a clear trend emerges: the bromo derivative provides higher yields under less demanding conditions. To achieve comparable success with the chloro derivative, the catalyst system must be upgraded.
| Parameter | 6-Bromo-4-methoxy-5-(trifluoromethyl)pyridin-2-amine | 6-Chloro-4-methoxy-5-(trifluoromethyl)pyridin-2-amine |
| Coupling Partner | Phenylboronic Acid | Phenylboronic Acid |
| Catalyst System | Pd(dppf)Cl₂ (2 mol%) | Pd₂(dba)₃ (2.5 mol%) / XPhos (5 mol%) |
| Base | K₂CO₃ (2.5 equiv) | Cs₂CO₃ (2.5 equiv) |
| Solvent | 1,4-Dioxane/Water (4:1) | tert-Butanol |
| Temperature | 90 °C | 110 °C |
| Typical Yield | >90% | ~85% |
This data is representative and synthesized from typical conditions reported for similar substrates.[1][3][10]
The data shows that the bromo-compound can be effectively coupled using a standard, commercially available catalyst like Pd(dppf)Cl₂. In contrast, the less reactive chloro-compound requires a more powerful catalyst system composed of a palladium source like Pd₂(dba)₃ and a highly active, bulky, and electron-rich biaryl phosphine ligand such as XPhos to achieve high conversion.[3][10]
Buchwald-Hartwig C-N Amination
The Buchwald-Hartwig amination is an indispensable tool for forging C-N bonds, allowing for the introduction of diverse amine functionalities.[7][11] The reactivity trend observed in Suzuki couplings holds true here. The C-Br bond's lability allows for more facile coupling with a wider range of amines under milder conditions.
| Parameter | 6-Bromo-4-methoxy-5-(trifluoromethyl)pyridin-2-amine | 6-Chloro-4-methoxy-5-(trifluoromethyl)pyridin-2-amine |
| Coupling Partner | Morpholine | Morpholine |
| Catalyst System | Pd₂(dba)₃ (2 mol%) / RuPhos (4 mol%) | Pd(OAc)₂ (2 mol%) / BrettPhos (4 mol%) |
| Base | NaOtBu (1.4 equiv) | LiHMDS (1.5 equiv) |
| Solvent | Toluene | 1,4-Dioxane |
| Temperature | 100 °C | 110 °C |
| Typical Yield | >85% | ~80% |
This data is representative and synthesized from typical conditions reported for similar substrates.[2][12][13]
For the amination, both substrates benefit from advanced biaryl phosphine ligands like RuPhos and BrettPhos, which are known to be highly effective for coupling amines with heteroaryl halides.[12] These ligands help to overcome potential catalyst inhibition by the pyridine nitrogen or the 2-amino group.[12][13] Even so, the bromo-derivative generally reacts more efficiently.
Pillar 3: Self-Validating Experimental Protocols & Mechanistic Visualization
The following protocols are designed to be robust and serve as excellent starting points for optimization. The choice of catalyst, ligand, and base is a direct reflection of the principles discussed above.
Protocol 1: Suzuki-Miyaura Coupling of the 6-Bromo Derivative
Objective: To synthesize 4-methoxy-6-phenyl-5-(trifluoromethyl)pyridin-2-amine from the 6-bromo starting material using a standard catalyst.
Materials:
-
6-Bromo-4-methoxy-5-(trifluoromethyl)pyridin-2-amine (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Pd(dppf)Cl₂ (0.03 equiv)
-
Potassium Carbonate (K₂CO₃) (2.5 equiv)
-
Anhydrous 1,4-Dioxane and Water (4:1 mixture)
Procedure:
-
To a flame-dried Schlenk flask, add 6-bromo-4-methoxy-5-(trifluoromethyl)pyridin-2-amine, phenylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. This is critical to remove oxygen, which can deactivate the catalyst.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C in a preheated oil bath with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 4-8 hours), cool the mixture to room temperature.
-
Dilute with ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling of the 6-Chloro Derivative
Objective: To synthesize 4-methoxy-6-phenyl-5-(trifluoromethyl)pyridin-2-amine from the 6-chloro starting material using a highly active catalyst system.
Materials:
-
6-Chloro-4-methoxy-5-(trifluoromethyl)pyridin-2-amine (1.0 equiv)
-
Phenylboronic acid (1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.025 equiv)
-
XPhos (0.05 equiv)
-
Cesium Carbonate (Cs₂CO₃) (2.5 equiv)
-
Anhydrous tert-Butanol (t-BuOH)
Procedure:
-
In an inert atmosphere glovebox, charge a flame-dried Schlenk tube with 6-chloro-4-methoxy-5-(trifluoromethyl)pyridin-2-amine, phenylboronic acid, Pd₂(dba)₃, XPhos, and Cs₂CO₃. The use of a glovebox is recommended due to the air-sensitivity of the catalyst components.
-
Remove the tube from the glovebox and add anhydrous t-BuOH via syringe.
-
Heat the reaction mixture to 110 °C in a preheated oil bath with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 12-18 hours), cool the mixture to room temperature.
-
Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mechanistic Visualizations
The following diagrams illustrate the generally accepted catalytic cycles for these transformations.
Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Conclusion and Practical Recommendations
The choice between 6-chloro- and 6-bromo-4-methoxy-5-(trifluoromethyl)pyridin-2-amine is a strategic decision that balances reactivity, cost, and the specific goals of a synthetic project.
-
The 6-Bromo Derivative: This is the more reactive and often more reliable coupling partner. It is the ideal choice for initial proof-of-concept syntheses, exploring structure-activity relationships (SAR) where rapid access to analogs is critical, and when simpler, less expensive catalyst systems are preferred. Its higher reactivity often translates to shorter reaction times and easier purification.[3][5]
-
The 6-Chloro Derivative: While less reactive, this compound is typically more cost-effective and readily available in bulk, making it the preferred choice for large-scale synthesis and process development where cost-of-goods is a major consideration.[4] Its use, however, mandates investment in more advanced and often proprietary catalyst systems and requires more rigorous optimization of reaction conditions to achieve high yields.[3][4]
The following workflow can aid in the decision-making process:
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- 8. tcichemicals.com [tcichemicals.com]
- 9. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies | MDPI [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
LC-MS/MS Performance and Fragmentation Profiling of 6-Chloro-4-methoxy-5-(trifluoromethyl)pyridin-2-amine: A Comparative Guide
Introduction
The compound 6-Chloro-4-methoxy-5-(trifluoromethyl)pyridin-2-amine is a highly specialized, poly-substituted pyridine building block frequently utilized in the synthesis of advanced therapeutics, including kinase inhibitors and Lysyl Oxidase-Like 2 (LOXL2) inhibitors[1]. For drug development professionals and bioanalytical scientists, understanding the liquid chromatography-tandem mass spectrometry (LC-MS/MS) behavior of this molecule is critical for accurate pharmacokinetic (DMPK) profiling, metabolite identification, and impurity tracking.
This guide objectively compares the LC-MS/MS performance and collision-induced dissociation (CID) fragmentation pattern of this target molecule against two structural analogs:
-
Target: 6-Chloro-4-methoxy-5-(trifluoromethyl)pyridin-2-amine
-
Analog A (Des-fluoro): 6-Chloro-4-methoxypyridin-2-amine
-
Analog B (Des-chloro): 4-Methoxy-5-(trifluoromethyl)pyridin-2-amine
By isolating the effects of the trifluoromethyl (-CF3) and chloro (-Cl) substituents, we can establish a predictive framework for the chromatographic retention and gas-phase fragmentation of heavily functionalized pyridines.
Section 1: Structural Impact on Ionization and Chromatography (Causality)
The physicochemical properties of a molecule dictate its behavior in the LC-MS system. The addition of strongly electron-withdrawing groups (-CF3 and -Cl) to the pyridine core fundamentally alters both lipophilicity and basicity.
-
Ionization Efficiency (ESI+): The -CF3 group exerts a powerful inductive and mesomeric electron-withdrawing effect, pulling electron density away from the pyridine nitrogen and the 2-amino group. This significantly lowers the pKa of the molecule, making protonation in positive Electrospray Ionization (ESI+) energetically less favorable compared to Analog A.
-
Chromatographic Retention: Both the -CF3 and -Cl groups increase the overall lipophilicity (LogP) of the molecule. In reversed-phase liquid chromatography (RPLC), this translates to stronger hydrophobic interactions with the C18 stationary phase, resulting in longer retention times.
Table 1: Comparative LC-MS Physicochemical Properties & Performance Metrics
| Compound | Est. LogP | LC Retention Time (min) | Exact Mass [M+H]⁺ | Relative ESI+ Response |
| Target | 2.8 | 4.5 | 227.0199 | 1.0x (Baseline) |
| Analog A | 1.9 | 3.1 | 159.0325 | 3.5x |
| Analog B | 2.1 | 3.4 | 193.0589 | 2.1x |
| Based on a generic 5–95% Acetonitrile/Water (0.1% Formic Acid) gradient over 10 minutes. |
Section 2: Mechanistic Fragmentation Pathways
Understanding the gas-phase dissociation of protonated molecules is essential for developing highly specific Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) assays. The fragmentation of 6-Chloro-4-methoxy-5-(trifluoromethyl)pyridin-2-amine is driven by the stability of the resulting product ions[2].
-
Loss of Methyl Radical (-15 Da): In positive-ion MS/MS, methoxypyridines frequently exhibit a highly characteristic loss of a methyl radical (•CH3). This radical-driven fragmentation is energetically favored because it yields a highly resonance-stabilized distonic radical cation, effectively tautomerizing into a pyridone-like structure[3].
-
Loss of Hydrogen Fluoride (-20 Da): The -CF3 group is generally stable, but under higher collision energies, it undergoes a diagnostic neutral loss of HF. This is often facilitated by hydrogen transfer from the adjacent amino group or the ring itself.
-
Loss of Hydrogen Chloride (-36 Da): The cleavage of the C-Cl bond results in the loss of HCl, yielding a fragment at m/z 191.0.
Proposed ESI+ CID fragmentation pathways of 6-Chloro-4-methoxy-5-(trifluoromethyl)pyridin-2-amine.
Table 2: Comparative MS/MS Fragments and Relative Abundances (CE = 25 eV)
| Precursor Ion | Major Product Ions (m/z) | Neutral Loss | Structural Assignment | Relative Abundance |
| Target (227.0) | 212.0 | -15 Da (CH3•) | Loss of methoxy methyl | 100% (Base Peak) |
| 207.0 | -20 Da (HF) | Cleavage from CF3 | 45% | |
| 192.0 | -35 Da (CH3• + HF) | Sequential loss | 60% | |
| 191.0 | -36 Da (HCl) | Cleavage of 6-Cl | 25% | |
| Analog A (159.0) | 144.0 | -15 Da (CH3•) | Loss of methoxy methyl | 100% (Base Peak) |
| 124.0 | -35 Da (Cl•) | Cleavage of 6-Cl | 80% | |
| Analog B (193.0) | 178.0 | -15 Da (CH3•) | Loss of methoxy methyl | 100% (Base Peak) |
| 173.0 | -20 Da (HF) | Cleavage from CF3 | 55% |
Section 3: Self-Validating LC-MS/MS Protocol
To ensure absolute trustworthiness and reproducibility of the analytical data, the following protocol is designed as a self-validating system. It incorporates mandatory System Suitability Tests (SST) and blank injections to rule out carryover and confirm mass accuracy prior to sample acquisition.
Self-validating LC-MS/MS workflow ensuring high-fidelity data acquisition and mass accuracy.
Step-by-Step Methodology
Step 1: System Suitability and Blank Verification
-
Inject a known calibration standard mix (e.g., Pierce™ LTQ Velos ESI Positive Ion Calibration Solution) to verify that the mass spectrometer achieves a mass accuracy of <5 ppm.
-
Inject a mobile phase blank (50:50 Water:Acetonitrile) to confirm the absence of background interference or column carryover at the target m/z (227.0199).
Step 2: Sample Preparation
-
Accurately weigh 1.0 mg of 6-Chloro-4-methoxy-5-(trifluoromethyl)pyridin-2-amine and dissolve in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock solution.
-
Dilute the stock solution to a working concentration of 1 µg/mL using 50:50 Methanol:Water containing 0.1% Formic Acid. Spike in an appropriate isotopically labeled internal standard (IS) to normalize ionization fluctuations.
Step 3: UHPLC Separation Parameters
-
Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.
-
Mobile Phase A: LC-MS grade Water with 0.1% Formic Acid.
-
Mobile Phase B: LC-MS grade Acetonitrile with 0.1% Formic Acid.
-
Gradient: 5% B hold for 0.5 min, linear ramp to 95% B over 4.5 min, hold at 95% B for 1 min, return to 5% B for 2 min re-equilibration. Flow rate: 0.4 mL/min.
Step 4: Mass Spectrometry (MS/MS) Acquisition
-
Source Parameters: Set ESI to positive ion mode. Capillary voltage: 3.5 kV. Desolvation temperature: 350 °C. Desolvation gas flow: 800 L/hr.
-
Precursor Isolation: Isolate the [M+H]⁺ ion at m/z 227.0 with a quadrupole isolation window of 0.5 Da.
-
Collision Energy (CE) Ramping: Perform a CE ramp from 15 eV to 45 eV using Argon as the collision gas.
-
Data Processing: Extract the exact masses for the precursor (227.0199) and primary product ions (212.0044, 207.0137, 191.9982) with a 10 ppm mass tolerance window to generate the final fragmentation spectra.
References
-
Schilter, D., et al. (2017). Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2). Journal of Medicinal Chemistry. Available at:[Link]
-
Widjaja, F., Jin, Z., Nash, J. J., & Kenttämaa, H. I. (2012). Direct Comparison of Solution and Gas-Phase Reactions of the Three Distonic Isomers of the Pyridine Radical Cation with Methanol. Journal of the American Chemical Society, 134(4), 2085-2093. Available at:[Link]
-
Niessen, W. M. A. (2011). Fragmentation of toxicologically relevant drugs in positive-ion liquid chromatography-tandem mass spectrometry. Mass Spectrometry Reviews, 30(4), 626-663. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Fragmentation of toxicologically relevant drugs in positive-ion liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Direct comparison of solution and gas-phase reactions of the three distonic isomers of the pyridine radical cation with methanol - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide to 6-Chloro-4-methoxy-5-(trifluoromethyl)pyridin-2-amine in Pharmaceutical Synthesis
Introduction: The Strategic Value of Fluorinated Pyridines in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of rational drug design.[1][2] The trifluoromethyl (-CF3) group, in particular, has become an indispensable tool for enhancing the therapeutic potential of drug candidates.[3] Its unique electronic properties and lipophilicity can profoundly influence a molecule's metabolic stability, binding affinity, and bioavailability.[1][3] Among the myriad of fluorinated building blocks, trifluoromethylpyridines (TFMPs) have emerged as privileged structures, finding application in a wide array of therapeutic areas, from oncology to infectious diseases.[2][3][4]
This guide provides an in-depth comparative analysis of 6-Chloro-4-methoxy-5-(trifluoromethyl)pyridin-2-amine , a highly functionalized and versatile building block. We will objectively benchmark its performance against other relevant pyridine intermediates, supported by a synthesis of available data and established chemical principles. The objective is to equip researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions when selecting building blocks for their synthetic campaigns.
Physicochemical Properties and Reactivity Profile: A Comparative Analysis
The utility of a building block is fundamentally dictated by its inherent physicochemical properties and the reactivity of its functional groups. 6-Chloro-4-methoxy-5-(trifluoromethyl)pyridin-2-amine possesses a unique constellation of substituents that create a nuanced reactivity profile, making it a powerful tool for constructing complex molecular architectures.
The pyridine ring is electronically deficient, a characteristic that is significantly amplified by the potent electron-withdrawing effects of both the trifluoromethyl group at the C5 position and the chloro group at the C6 position. The methoxy group at C4 and the amino group at C2 act as electron-donating groups, which modulate the overall electron density of the ring and influence the regioselectivity of subsequent reactions. The chlorine atom at the C6 position is an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions. The amino group at C2 serves as a versatile handle for a wide range of transformations, including amide bond formation, N-arylation, and the construction of fused heterocyclic systems.
To contextualize the properties of our target compound, the following table provides a comparison with other structurally related pyridine building blocks:
| Compound | Molecular Formula | Molecular Weight | Key Differentiating Features | Potential Impact on Synthesis and Properties |
| 6-Chloro-4-methoxy-5-(trifluoromethyl)pyridin-2-amine | C7H6ClF3N2O | 242.58 | Methoxy group at C4; Trifluoromethyl group at C5 | The methoxy group can enhance solubility and may offer a metabolic soft spot. The C5-CF3 provides a distinct electronic and steric environment compared to other isomers. |
| 6-Chloro-4-(trifluoromethyl)pyridin-2-amine[5][6] | C6H4ClF3N2 | 196.56 | Lacks the C4-methoxy group | Increased hydrophobicity compared to the methoxy-containing analog. The absence of the electron-donating methoxy group makes the ring more electron-deficient. |
| 6-Chloro-5-(trifluoromethyl)pyridin-2-amine[7] | C6H4ClF3N2 | 196.56 | No substituent at the C4 position | The electronic and steric environment around the amino and chloro groups is different, which can affect reactivity and biological activity. |
| 6-Bromo-4-methyl-5-(trifluoromethyl)pyridin-2-amine[8] | C7H6BrF3N2 | 283.04 | Bromo at C6; Methyl at C4 | The bromo group is a better leaving group in some cross-coupling reactions. The methyl group provides additional steric bulk and lipophilicity. |
Synthetic Utility and Strategic Applications
The true value of a building block is demonstrated in its ability to be reliably and efficiently incorporated into complex target molecules. This section explores the synthetic pathways to and the strategic applications of 6-Chloro-4-methoxy-5-(trifluoromethyl)pyridin-2-amine.
Conceptual Synthetic Workflow
The following diagram illustrates the central role of 6-Chloro-4-methoxy-5-(trifluoromethyl)pyridin-2-amine as a versatile node in a synthetic network, enabling access to a diverse range of more complex structures through well-established synthetic transformations.
Caption: Comparative workflow for scaffold elaboration.
The presence of the C4-methoxy group in the final scaffold derived from our primary building block can offer several advantages over the C4-H analog:
-
Modulated Physicochemical Properties: The methoxy group can improve aqueous solubility and influence the overall polarity of the molecule.
-
Additional Interactions: The oxygen atom can act as a hydrogen bond acceptor, potentially forming additional interactions with the target protein.
-
Metabolic Handle: While sometimes a liability, a methoxy group can also serve as a "soft spot" for metabolism, which can be fine-tuned to control the pharmacokinetic profile.
Experimental Protocols
To provide a practical context for the application of this building block, the following are detailed, representative protocols for key synthetic transformations.
Protocol 1: Suzuki-Miyaura Cross-Coupling at the C6 Position
This protocol describes a typical procedure for the palladium-catalyzed cross-coupling of an arylboronic acid with the C6-chloro position of the pyridine ring.
Materials:
-
6-Chloro-4-methoxy-5-(trifluoromethyl)pyridin-2-amine (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.05 eq)
-
Potassium carbonate (K2CO3) (3.0 eq)
-
1,4-Dioxane
-
Water
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add 6-Chloro-4-methoxy-5-(trifluoromethyl)pyridin-2-amine, the arylboronic acid, and K2CO3.
-
Add Pd(dppf)Cl2 to the flask.
-
Add 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).
-
Stir the reaction mixture and heat to 80-100 °C. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired C6-arylated product.
Causality Behind Experimental Choices:
-
Catalyst: Pd(dppf)Cl2 is a robust and commonly used catalyst for Suzuki couplings involving heteroaryl chlorides due to its high activity and stability.
-
Base: K2CO3 is a moderately strong base that is effective in the transmetalation step of the catalytic cycle and is generally well-tolerated by many functional groups.
-
Solvent System: The dioxane/water mixture is a common choice as it facilitates the dissolution of both the organic and inorganic reagents.
Protocol 2: Amide Coupling at the C2-Amino Group
This protocol details the formation of an amide bond at the 2-amino position, a common step in building out the final drug molecule.
Materials:
-
C6-arylated pyridine derivative from Protocol 1 (1.0 eq)
-
Carboxylic acid (1.1 eq)
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve the C6-arylated pyridine derivative and the carboxylic acid in anhydrous DMF in a round-bottom flask under an inert atmosphere.
-
Add DIPEA to the mixture and stir for 5 minutes at room temperature.
-
Add PyBOP in one portion and continue to stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous lithium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the final amide.
Causality Behind Experimental Choices:
-
Coupling Reagent: PyBOP is a highly efficient coupling reagent that minimizes side reactions and is particularly useful for coupling hindered or electron-deficient amines.
-
Base: DIPEA is a non-nucleophilic hindered base used to neutralize the acid formed during the reaction and to facilitate the activation of the carboxylic acid by the coupling reagent.
-
Solvent: Anhydrous DMF is a polar aprotic solvent that is excellent for dissolving the reactants and facilitating the coupling reaction.
Conclusion and Future Outlook
6-Chloro-4-methoxy-5-(trifluoromethyl)pyridin-2-amine stands out as a highly valuable and strategically designed building block for pharmaceutical research and development. Its unique substitution pattern provides a versatile platform for the synthesis of complex molecules, offering multiple, distinct reaction handles that can be addressed with high selectivity. The comparative analysis reveals that the specific arrangement of the chloro, methoxy, and trifluoromethyl groups provides a nuanced reactivity and physicochemical profile that can be advantageous over simpler, less functionalized pyridine analogs.
As drug discovery continues to demand molecules with increasingly optimized properties, the use of sophisticated, tailor-made building blocks like the one benchmarked in this guide will become even more critical. The continued exploration of novel fluorinated heterocycles will undoubtedly open new avenues for the development of the next generation of therapeutics. [9][10]
References
- The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
-
Ogawa, Y., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 125-142. [Link]
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (2021). J-Stage. [Link]
-
Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. (2022). Journal of Agricultural and Food Chemistry. [Link]
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (2021). ResearchGate. [Link]
-
Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. (2018). Nature Communications. [Link]
-
Manufacturing Process for 6-Bromo-N,N-bis(4-methoxybenzyl)-4-methyl-5-(trifluoromethyl)pyridin-2-amine, a Key Intermediate in the Synthesis of KRAS G12C Inhibitor Divarasib. (2023). ACS Publications. [Link]
- Phenix, et al. (2015). United States Patent.
- Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine. (2023).
-
6-chloro-5-(trifluoromethyl)pyridin-2-amine — Chemical Substance Information. (n.d.). NextSDS. [Link]
- Method for producing 2-amino-4-(trifluoromethyl)pyridine. (n.d.).
-
The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. (2022). MDPI. [Link]
-
Torrent pharmaceuticals limited Patents. (n.d.). PatentGuru. [Link]
-
Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine via NH4I/Na2S2O4-Mediated Cyclization of Ketoxime Acetates. (2023). Organic Syntheses. [Link]
-
4-Chloro-6-methoxypyrimidin-2-amine. (2010). ResearchGate. [Link]
-
4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ML267), a Potent Inhibitor of Bacterial Phosphopantetheinyl Transferase That Attenuates Secondary Metabolism and Thwarts Bacterial Growth. (2014). Journal of Medicinal Chemistry. [Link]
-
1,3,5-Triazine-2,4-diamine, 6-chloro-. (n.d.). NIST WebBook. [Link]
Sources
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 5. 34486-23-2|6-Chloro-4-(trifluoromethyl)pyridin-2-amine|BLD Pharm [bldpharm.com]
- 6. echemi.com [echemi.com]
- 7. nextsds.com [nextsds.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine | MDPI [mdpi.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
